rac Fesoterodine-d14 Fumarate
Overview
Description
rac Fesoterodine-d14 Fumarate is a deuterium-labeled derivative of Fesoterodine Fumarate, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder syndrome. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful in various research applications, particularly in the field of pharmacokinetics and drug metabolism studies.
Mechanism of Action
Target of Action
The primary target of rac Fesoterodine-d14 Fumarate is the muscarinic receptors . These receptors play a crucial role in the contractions of urinary bladder smooth muscle .
Pharmacokinetics
After oral administration, this compound is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of this compound . The rapid and extensive hydrolysis contributes to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bladder contraction . This results in a decrease in detrusor pressure and an incomplete emptying of the bladder . Consequently, this leads to a decrease in the urge to urinate .
Biochemical Analysis
Biochemical Properties
rac Fesoterodine-d14 Fumarate interacts with muscarinic receptors . The nature of these interactions is antagonistic .
Cellular Effects
This compound, as a muscarinic receptor antagonist, can influence cell function by modulating cell signaling pathways related to these receptors .
Molecular Mechanism
The mechanism of action of this compound involves its conversion to its active metabolite, 5-hydroxymethyl tolterodine, which acts as a competitive antagonist at muscarinic receptors .
Metabolic Pathways
This compound is rapidly de-esterified to its active metabolite, 5-hydroxymethyl tolterodine. This metabolite then acts as a muscarinic receptor antagonist.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Fesoterodine-d14 Fumarate involves multiple steps, starting with the preparation of the deuterium-labeled intermediate compounds. The key steps include:
Deuterium Exchange Reactions: Introduction of deuterium atoms into the precursor molecules through deuterium exchange reactions.
Esterification: Formation of the ester linkage between the deuterium-labeled intermediate and the fumaric acid.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and isotopic labeling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuterium exchange and esterification reactions.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Packaging: The compound is packaged under controlled conditions to prevent contamination and degradation.
Chemical Reactions Analysis
Types of Reactions: rac Fesoterodine-d14 Fumarate undergoes various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid or halogens in the presence of a catalyst.
Major Products:
Hydrolysis Products: Carboxylic acid and alcohol.
Oxidation Products: Aldehyde or carboxylic acid.
Substitution Products: Nitro or halogenated derivatives.
Scientific Research Applications
rac Fesoterodine-d14 Fumarate is widely used in scientific research due to its unique properties:
Pharmacokinetics: Used in studies to track the metabolic pathways and distribution of Fesoterodine in the body.
Drug Metabolism: Helps in understanding the metabolic stability and biotransformation of Fesoterodine.
Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques.
Biological Studies: Used in research related to muscarinic receptors and their role in various physiological processes.
Comparison with Similar Compounds
Fesoterodine Fumarate: The non-labeled version of rac Fesoterodine-d14 Fumarate, used for the same therapeutic purposes.
Tolterodine: Another muscarinic receptor antagonist used in the treatment of overactive bladder.
Oxybutynin: A muscarinic antagonist with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved metabolic stability and the ability to trace the compound in biological systems using mass spectrometry.
Properties
IUPAC Name |
[2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D3,4D3,5D3,6D3,19D,20D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXMIASLKXGBU-VCQPCXMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(C)C)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675894 | |
Record name | (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185237-08-4 | |
Record name | (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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